molecular formula C7H5BrN2O B1265483 5-Bromobenzo[d]oxazol-2-amine CAS No. 64037-07-6

5-Bromobenzo[d]oxazol-2-amine

Cat. No.: B1265483
CAS No.: 64037-07-6
M. Wt: 213.03 g/mol
InChI Key: HMRSJGDFTOUVBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromobenzo[d]oxazol-2-amine typically involves the reaction of 2-amino-4-bromophenol with cyanogen bromide in methanol . The reaction is carried out at room temperature, and the product is isolated by filtration and purification. The reaction conditions are as follows:

    Reagents: 2-amino-4-bromophenol, cyanogen bromide, methanol

    Conditions: Room temperature, stirring for 6 hours

    Yield: Approximately 96.5%

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromobenzo[d]oxazol-2-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Bromobenzo[d]oxazol-2-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

5-bromo-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSJGDFTOUVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214029
Record name Benzoxazole, 2-amino-5-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-07-6
Record name 5-Bromo-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64037-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-amino-5-bromo-
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Record name 64037-07-6
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Record name Benzoxazole, 2-amino-5-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-benzoxazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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